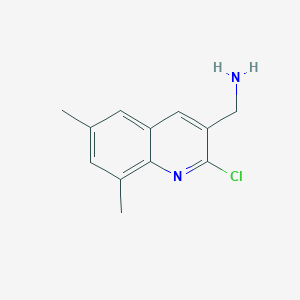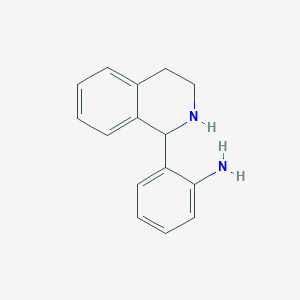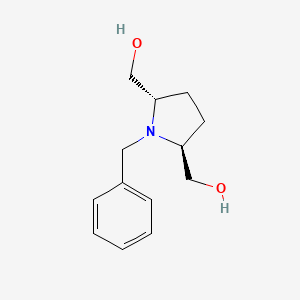
2-(tert-Butyl)-5-nitroindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-5-nitroindoline: is a chemical compound that belongs to the indoline family, which is a subset of indoles. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a tert-butyl group and a nitro group in the indoline structure imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-nitroindoline typically involves the nitration of 2-(tert-Butyl)indoline. One common method is as follows:
Nitration Reaction: The starting material, 2-(tert-Butyl)indoline, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to avoid over-nitration and to ensure the selective formation of the 5-nitro derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction conditions, such as temperature and reagent concentration, leading to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-5-nitroindoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The indoline ring can be oxidized to form indole derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Reduction: 2-(tert-Butyl)-5-aminoindoline.
Oxidation: 2-(tert-Butyl)-5-nitroindole.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-5-nitroindoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand the interaction of indoline derivatives with biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-5-nitroindoline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group can facilitate the formation of reactive intermediates that can modify biological macromolecules, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butyl)-5-aminoindoline: Similar structure but with an amino group instead of a nitro group.
2-(tert-Butyl)-5-nitroindole: Similar structure but with an indole ring instead of an indoline ring.
2-(tert-Butyl)-5-chloroindoline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(tert-Butyl)-5-nitroindoline is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-tert-butyl-5-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)11-7-8-6-9(14(15)16)4-5-10(8)13-11/h4-6,11,13H,7H2,1-3H3 |
InChI-Schlüssel |
LYKLAWGRKFNPKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CC2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


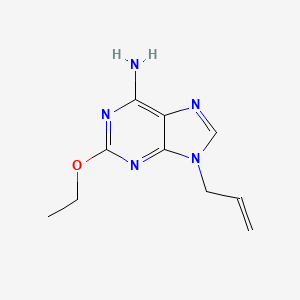
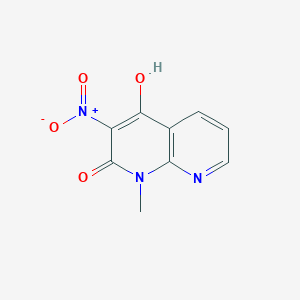

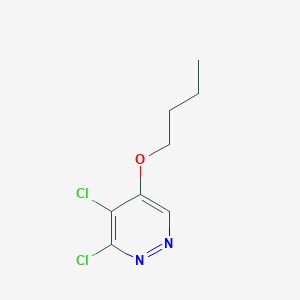
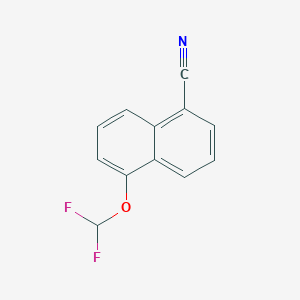
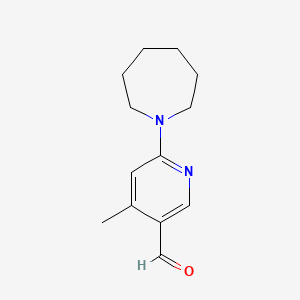
![Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-](/img/structure/B11885382.png)


